Guanosine, dihydrate
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Overview
Description
Guanosine, dihydrate is a purine nucleoside that consists of guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. This compound is a white, crystalline powder that is odorless and has a mild saline taste. It is slightly soluble in water and very soluble in acetic acid . This compound plays a crucial role in various biochemical processes, including the synthesis of nucleic acids and proteins, photosynthesis, muscle contraction, and intracellular signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine, dihydrate can be synthesized through chemical synthesis, RNA enzymatic hydrolysis, and microbial fermentation. Chemical synthesis involves the glycosylation of ribose with guanine, followed by multiple steps of chemical modification . RNA enzymatic hydrolysis involves the breakdown of RNA to release guanosine, which is then purified .
Industrial Production Methods: Microbial fermentation is the most commonly used method for the industrial production of this compound. This method involves the use of genetically engineered strains of Escherichia coli that overexpress the purine synthesis pathway and other related pathways to increase guanosine accumulation . The fermentation process is optimized to achieve high yields of guanosine, which is then purified and crystallized to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions: Guanosine, dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be phosphorylated to form guanosine monophosphate (GMP), cyclic guanosine monophosphate (cGMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP) . These phosphorylated forms play essential roles in cellular signaling and energy transfer .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include phosphoric acid, ATP, and various enzymes that catalyze phosphorylation reactions . The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products: The major products formed from the reactions of this compound include GMP, cGMP, GDP, and GTP. These products are involved in various biochemical processes, including signal transduction, protein synthesis, and energy metabolism .
Scientific Research Applications
Guanosine,
Properties
Molecular Formula |
C10H17N5O7 |
---|---|
Molecular Weight |
319.27 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;dihydrate |
InChI |
InChI=1S/C10H13N5O5.2H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;;/h2-6,9,16-18H,1H2,(H2,11,14,19);2*1H2/t3-,4?,5-,6-,9-;;/m1../s1 |
InChI Key |
DIXWXYBDZQINPQ-LXZNLNGZSA-N |
Isomeric SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.O.O |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O.O.O |
Origin of Product |
United States |
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